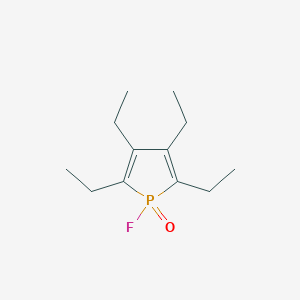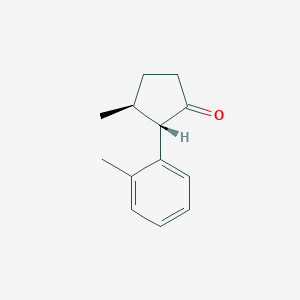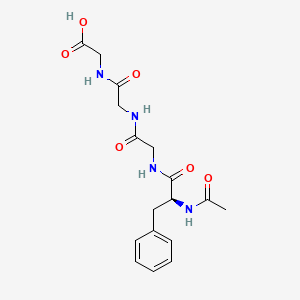
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one is a chemical compound with the molecular formula C12H20FOP. It is a member of the phosphole family, characterized by a five-membered ring containing phosphorus. This compound is notable for its unique structure, which includes four ethyl groups and a fluorine atom attached to the phosphole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phosphole precursor with ethylating agents and fluorinating reagents. One common method includes the use of diethyl zinc and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution pattern on the phosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process might include steps like distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phospholes, phosphine oxides, and phosphines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: The compound can be used in studies involving phosphorus metabolism and its role in biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors that contain phosphorus-binding sites. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoro-2,3,4,5-tetraethyl-1H-phosphole 1-oxide
- 2,3,4,5-Tetraethyl-1-fluoro-1H-phosphol-1-ium-1-olate
Uniqueness
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four ethyl groups and a fluorine atom on the phosphole ring differentiates it from other phosphole derivatives, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
569329-51-7 |
|---|---|
Molekularformel |
C12H20FOP |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2,3,4,5-tetraethyl-1-fluoro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H20FOP/c1-5-9-10(6-2)12(8-4)15(13,14)11(9)7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
LTDNYLIQZAAKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(P(=O)(C(=C1CC)CC)F)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)










![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
